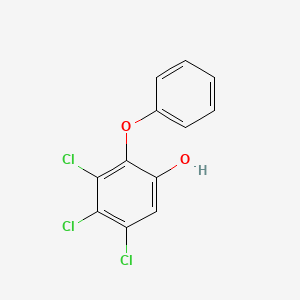

Phenoxyphenol trichloro deriv.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxyphenol trichloro derivatives are a class of organochlorine compounds characterized by a phenol core substituted with both phenoxy (aryl ether) and trichloromethyl (-CCl₃) or trichloro-substituted phenyl groups. These compounds are notable for their diverse bioactivities, including enzyme inhibition, antifungal, insecticidal, and estrogenic effects . Structurally, the trichloro groups enhance hydrophobicity and electron-withdrawing effects, which influence binding to biological targets such as enzymes (e.g., InhA in Mycobacterium tuberculosis) or receptors (e.g., estrogen receptors) . Their synthesis often involves halogenation of phenoxy precursors or coupling reactions, as seen in the preparation of 2,4,5-trichloro-phenoxyacetic acid hydrazide, a key intermediate for antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyphenol trichloro derivative typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base, such as potassium hydroxide, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the electrophilic carbon of 2,4-dichlorophenol, resulting in the formation of the trichloro derivative.

Industrial Production Methods

Industrial production of phenoxyphenol trichloro derivative often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 80°C, and the product is isolated through distillation and recrystallization processes to achieve high purity .

Chemical Reactions Analysis

Degradation Reactions of Trichloro Phenoxyphenols

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) undergoes reductive dechlorination and oxidative breakdown under specific conditions:

2.1 Reductive Dechlorination

-

Electrochemical Reduction : Triclosan undergoes stepwise dechlorination at controlled potentials (e.g., −1.65 V to −2.10 V vs. SCE) in DMF electrolytes .

2.2 Oxidative Breakdown

-

Chlorination : Triclosan reacts with free chlorine (HOCl/OCl⁻) to form polychlorinated derivatives. The rate depends on pH and substituent effects .

Electrochemical Behavior

The reduction of triclosan and its derivatives exhibits distinct cyclic voltammetry (CV) patterns:

Structural Effects on Acidity (pKa)

Chlorine substitution significantly impacts acidity:

Trend : Chlorine substitution at the phenolic ring (e.g., 5-Cl) lowers pKa significantly due to electron withdrawal .

Environmental Transformation Pathways

Trichloro phenoxyphenols undergo chlorination and biodegradation :

-

Chlorination :

-

Biodegradation :

Kinetic Data for Chlorination

This synthesis of findings highlights the interplay between synthetic methods, structural influences, and environmental fate of trichloro phenoxyphenols, emphasizing their complex reactivity profiles.

Scientific Research Applications

Chemical Structure and Synthesis

Triclosan is chemically described as 5-chloro-2-(2,4-dichlorophenoxy)phenol. The synthesis of triclosan involves chlorination of phenolic compounds, which enhances its antimicrobial properties. The chlorination process typically leads to the formation of mono-, di-, and tri-chlorophenols through electrophilic aromatic substitution reactions .

Antimicrobial Applications

Triclosan is primarily recognized for its antimicrobial properties , making it a popular ingredient in:

- Personal Care Products : It is commonly found in soaps, toothpaste, deodorants, and skin creams due to its effectiveness against bacteria and fungi .

- Pharmaceuticals : Used as a preservative and active ingredient in topical antiseptic formulations for treating skin and soft tissue infections .

Case Study: Efficacy in Dental Products

A study highlighted that triclosan-containing fluoride toothpaste significantly reduced gingivitis and plaque compared to non-triclosan formulations . This demonstrates its effectiveness in oral hygiene products.

Industrial Applications

Triclosan's properties extend beyond personal care into industrial applications:

- Plastics and Coatings : It is utilized in producing plastics and coatings that require antimicrobial properties to prevent microbial growth on surfaces .

- Textiles : Incorporated into textiles to provide long-lasting antibacterial effects, thus enhancing the durability of fabric products.

Environmental Considerations

Despite its widespread use, triclosan has raised environmental concerns due to its persistence and potential to form harmful by-products upon degradation. Research indicates that chlorinated phenolic compounds can lead to the formation of disinfection by-products when exposed to chlorine during water treatment processes .

Case Study: Environmental Impact Assessment

An environmental study assessed the degradation pathways of triclosan in aquatic systems, revealing that it can undergo chlorination to form various chlorinated derivatives that may pose risks to aquatic life. This highlights the need for careful management of triclosan's use in consumer products .

Regulatory Status

Due to safety concerns regarding its environmental impact and potential endocrine-disrupting effects, regulatory bodies like the FDA have scrutinized triclosan's use in consumer products. In some regions, its use has been restricted or banned in certain applications, particularly in hand soaps and body washes .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Personal Care Products | Soaps, toothpaste, deodorants | Antimicrobial properties |

| Pharmaceuticals | Topical antiseptics | Infection prevention |

| Industrial Products | Plastics, coatings | Microbial resistance |

| Textiles | Antimicrobial textiles | Enhanced durability |

Mechanism of Action

The antibacterial action of phenoxyphenol trichloro derivative involves the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. The compound targets enoyl-acyl carrier protein reductase, an essential enzyme in the fatty acid synthesis pathway, leading to the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

Structural and Functional Analogues

Trichloroacetamide Derivatives

N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃) exhibit distinct solid-state geometries due to meta-substitution, which alters crystal packing and stability. Electron-withdrawing groups (e.g., -NO₂) at meta positions significantly reduce lattice constants compared to methyl or chloro substituents .

Thiourea and Urea Derivatives

Antifungal Activity :

Thiourea derivatives with 2,4,6-trichloro-phenyl groups (e.g., compound 1c) demonstrated 100% growth inhibition against Phomopsis obscurans at 30 μM, outperforming dichloro analogues (e.g., 1b: 80%) and matching the commercial fungicide captan .Mosquito Deterrent Activity :

Compound 1c (2,4,6-trichloro-phenylthiourea) showed the highest biting deterrent activity against Aedes aegypti (PNB = 0.75 at 25 nmol/cm²), though less potent than DEET (PNB = 0.89). Dichloro analogues (e.g., 2b: PNB = 0.68) were less effective .

Methoxychlor Metabolites

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] is a proestrogen metabolized into estrogenic trichloro derivatives. Its bis-demethylated metabolite, bis-OH-methoxychlor, showed moderate estrogen receptor binding, while bis-OH-MDDE (a dichloro analogue) exhibited 10-fold higher activity .

Physicochemical and Environmental Properties

Reactivity and Byproduct Formation

- Chlorophenoxyphenols from Triclosan: Chlorination of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) yields trichloro derivatives like 4,5,6-trichloro-(2,4-dichlorophenoxy)phenol, which further degrade to chloroform (a carcinogen) under excess chlorine . Kinetics: The reaction follows second-order kinetics (k = 5.4 × 10³ M⁻¹s⁻¹), driven by hypochlorous acid and the phenolate form of triclosan .

Toxicity Profiles

- Chlorophenols: Trichlorophenols exhibit higher toxicity (LD₅₀ = 500–1,000 mg/kg in rodents) compared to dichlorophenols (LD₅₀ = 1,000–2,500 mg/kg), with endocrine-disrupting effects linked to chlorine substitution patterns .

- Environmental Persistence :

Trichloro derivatives like methoxychlor and triclosan byproducts persist in aquatic systems, bioaccumulate, and disrupt aquatic ecosystems .

Comparative Data Tables

Table 2: Physicochemical Properties

Key Research Findings and Implications

- Structure-Activity Relationships : Trichloro substitution amplifies bioactivity through enhanced hydrophobic binding and electron withdrawal but increases environmental persistence and toxicity .

- Therapeutic vs. Environmental Trade-offs: While trichloro derivatives are potent enzyme inhibitors (e.g., InhA for tuberculosis) and fungicides , their environmental degradation products (e.g., chloroform, chlorophenols) pose significant health risks .

- Synthetic Optimization: Meta-substitution in trichloroacetamides improves crystallinity for agrochemical formulations , whereas para-substitution in phenoxyphenols enhances receptor binding .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Phenoxyphenol trichloro derivatives in laboratory settings?

- Methodological Answer: Implement personal protective equipment (PPE) including gloves, lab coats, and eye protection. Avoid exposure via inhalation or dermal contact by working in fume hoods and using closed systems. Store away from food and beverages. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly and seek medical attention .

Q. Which analytical techniques are recommended for characterizing the purity of Phenoxyphenol trichloro derivatives?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C NMR). Mass spectrometry (MS) can identify molecular ions and fragmentation patterns. Cross-reference with certified analytical standards listed in chemical databases .

Q. How should researchers design a synthesis protocol for Phenoxyphenol trichloro derivatives to ensure reproducibility?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on literature precedents. For example, substituted phenyl thionocarbonates in deoxygenation reactions may require specific radical initiators like AIBN (azobisisobutyronitrile). Purify intermediates via column chromatography and validate yields through gravimetric analysis .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicological data for Phenoxyphenol trichloro derivatives be resolved?

- Methodological Answer: Apply inclusion criteria from toxicological studies (Table C-1 in ) to assess study relevance. Compare dose-response relationships across species, considering metabolic differences (e.g., cytochrome P450 activity). Use pharmacokinetic modeling to extrapolate in vitro IC50 values to in vivo exposures. Validate findings with organ-on-a-chip systems or 3D cell cultures .

Q. What molecular modeling approaches are suitable for elucidating the anticancer mechanisms of Phenoxyphenol trichloro derivatives?

- Methodological Answer: Employ docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like AKR1B10 or MMP-8. Perform molecular dynamics (MD) simulations to analyze stability of ligand-receptor complexes. Validate predictions with in vitro enzyme inhibition assays and gene knockout models (e.g., CRISPR/Cas9) .

Q. How do substituent effects influence the reactivity of Phenoxyphenol trichloro derivatives in radical-mediated reactions?

- Methodological Answer: Investigate electron-withdrawing groups (e.g., -Cl, -F) using Hammett σ constants to quantify their impact on reaction rates. Compare activation energies via density functional theory (DFT) calculations. Experimental validation can involve kinetic studies under controlled conditions (e.g., varying substituents in Barton-McCombie reactions) .

Q. What frameworks can guide the formulation of research questions on the environmental persistence of Phenoxyphenol trichloro derivatives?

- Methodological Answer: Apply the PICO framework:

- Population: Environmental matrices (e.g., soil, water).

- Intervention: Exposure to Phenoxyphenol trichloro derivatives.

- Comparison: Uncontaminated controls or alternative compounds.

- Outcome: Degradation half-life, bioaccumulation potential.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to differentiate systemic vs. organ-specific toxicity of Phenoxyphenol trichloro derivatives?

- Methodological Answer: Conduct subchronic toxicity studies in rodents (28–90 days) with endpoints aligned with ’s health outcomes (e.g., respiratory effects, body weight changes). Use histopathology and serum biomarkers (e.g., ALT for liver toxicity). Apply benchmark dose (BMD) modeling to identify critical effect levels .

Q. What strategies mitigate metabolic instability in Phenoxyphenol trichloro derivatives during pharmacological studies?

- Methodological Answer: Use prodrug strategies (e.g., esterification) to enhance stability. Employ nanoformulations (liposomes, polymeric nanoparticles) to improve aqueous solubility. Monitor metabolic pathways via LC-MS/MS to identify major metabolites and adjust dosing regimens .

Q. How can computational tools enhance the identification of Phenoxyphenol trichloro derivatives’ environmental metabolites?

Properties

CAS No. |

51013-27-5 |

|---|---|

Molecular Formula |

C12H7Cl3O2 |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

3,4,5-trichloro-2-phenoxyphenol |

InChI |

InChI=1S/C12H7Cl3O2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h1-6,16H |

InChI Key |

AQBVQIIKUDISJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2O)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.